molecular formula C8H4ClF3O2 B2596403 Methyl 3-chloro-2,4,5-trifluorobenzoate CAS No. 1214375-02-6

Methyl 3-chloro-2,4,5-trifluorobenzoate

Cat. No.: B2596403
CAS No.: 1214375-02-6
M. Wt: 224.56
InChI Key: MKOVSUSDISTLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 3-chloro-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVSUSDISTLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates depending on the nucleophile used.

    Reduction: The major product is 3-chloro-2,4,5-trifluorobenzyl alcohol.

    Hydrolysis: The major product is 3-chloro-2,4,5-trifluorobenzoic acid.

Scientific Research Applications

Methyl 3-chloro-2,4,5-trifluorobenzoate is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,4,5-trifluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 3-chloro-2,4,5-trifluorobenzoate
  • CAS Registry Number : 1214375-02-6
  • Molecular Formula : C₈H₄ClF₃O₂
  • Molecular Weight : ~224.5 g/mol (calculated)
  • Structure : A benzoate ester with chlorine at position 3 and fluorine atoms at positions 2, 4, and 3.

Synthesis: The compound is synthesized via esterification of 3-chloro-2,4,5-trifluorobenzoic acid, which is prepared through diazotization and chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The acid itself is a critical intermediate for antibacterial quinolone derivatives .

Applications: Primarily used as an intermediate in pharmaceuticals, particularly in the synthesis of fluorinated quinolone antibiotics, where halogenation enhances bioactivity and metabolic stability.

Comparison with Structurally Similar Compounds

Methyl 3-Methoxy-2,4,5-Trifluorobenzoate

  • CAS : 136897-64-8
  • Formula : C₉H₇F₃O₃
  • MW : 220.15 g/mol
  • Key Differences :
    • Substituent : Methoxy (-OCH₃) at position 3 instead of chlorine.
    • Polarity : Methoxy is less electronegative than chlorine, reducing electron-withdrawing effects.
    • Lipophilicity : XLogP3 = 1.8 , lower than the target compound (Cl’s higher lipophilicity would increase logP).
  • Applications : Used in agrochemicals and pharmaceuticals where reduced reactivity is desirable.

Ethyl 3-Methyl-2,4,5-Trifluorobenzoate

  • CAS : 174637-91-3
  • Formula : C₁₀H₉F₃O₂
  • MW : 218.17 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl), increasing molecular weight slightly but reducing solubility in polar solvents.
    • Substituent : Methyl (-CH₃) at position 3 instead of chlorine.
    • Electronic Effects : Methyl is electron-donating, contrasting with chlorine’s electron-withdrawing nature.

Methyl 2-Chloro-3-(Trifluoromethyl)benzoate

  • CAS : 378231-19-7
  • Formula : C₉H₅ClF₃O₂
  • MW : ~248.6 g/mol (calculated)
  • Key Differences :
    • Substituents : Chlorine at position 2 and trifluoromethyl (-CF₃) at position 3.
    • Steric Effects : -CF₃ introduces significant steric hindrance, affecting reaction kinetics.
    • Applications : Likely used in herbicides (similar to sulfonylurea derivatives in ).

Physicochemical and Functional Comparisons

Table 1: Comparative Data

Compound Molecular Formula MW (g/mol) Key Substituents XLogP3 (Estimated) Applications
This compound C₈H₄ClF₃O₂ 224.5 3-Cl, 2,4,5-F ~2.5 Antibacterial intermediates
Methyl 3-methoxy-2,4,5-trifluorobenzoate C₉H₇F₃O₃ 220.15 3-OCH₃, 2,4,5-F 1.8 Agrochemicals
Ethyl 3-methyl-2,4,5-trifluorobenzoate C₁₀H₉F₃O₂ 218.17 3-CH₃, 2,4,5-F ~2.0 Specialty chemicals
Methyl 2-chloro-3-(trifluoromethyl)benzoate C₉H₅ClF₃O₂ 248.6 2-Cl, 3-CF₃ ~3.2 Herbicide intermediates

Key Observations:

Substituent Effects :

  • Chlorine and fluorine enhance electrophilic aromatic substitution reactivity, critical for drug synthesis .
  • Methoxy groups reduce reactivity but improve solubility in polar solvents .

Lipophilicity :

  • Chlorine and -CF₃ increase logP, favoring membrane permeability in pharmaceuticals.

Synthesis Complexity :

  • Halogenated benzoates (e.g., 3-Cl) require multi-step syntheses involving diazotization and hazardous reagents (e.g., cupric chloride) .

Biological Activity

Methyl 3-chloro-2,4,5-trifluorobenzoate (C8H4ClF3O2) is an organic compound that exhibits notable biological activity, particularly in the fields of agrochemicals and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique arrangement of chlorine and fluorine substituents on the benzene ring. This configuration enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis, which are essential for its applications in biological systems.

The mechanism of action of this compound varies depending on the specific biological context:

  • Enzyme Inhibition : The compound may interact with enzyme active sites, inhibiting substrate binding and catalytic activity. This is particularly relevant in studies involving enzyme-ligand interactions.
  • Antimicrobial Activity : Research indicates that trifluorinated compounds can exhibit selective toxicity against certain bacterial strains, potentially through disruption of cellular processes .

Agrochemical Applications

This compound has been evaluated for its herbicidal and fungicidal properties. In various studies:

  • Herbicide Efficacy : The compound demonstrated effective pre-emergence herbicidal activity against several weed species when tested at varying concentrations. For instance, it showed comparable efficacy to established herbicides like 2,4-D .
  • Fungicide Performance : In foliar fungicide evaluations, it exhibited moderate to good activity against leaf spot diseases in crops such as sugarbeet and cucumber .

Case Studies

  • Study on Arabidopsis thaliana :
    • A study assessed the effects of this compound on the growth of Arabidopsis thaliana. Results indicated that the compound inhibited growth at concentrations as low as 1 ppm, affecting both fresh weight and fruit production significantly .
  • Fungal Pathogen Control :
    • In trials comparing various compounds for their ability to control fungal pathogens, this compound was found to be effective against Fusarium species with a notable reduction in disease severity compared to untreated controls .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-4-fluorobenzoateC8H6ClF O2Exhibits antimicrobial properties
Methyl 3-chloro-2-fluorobenzoateC8H6ClF O2Lower herbicidal activity compared to trifluorinated analogs
Methyl 3-chloro-5-fluoro-4-hydroxybenzoateC8H6ClF O3Potential applications in pharmaceuticals

This table highlights how variations in halogen substitution can influence biological activity and application potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.